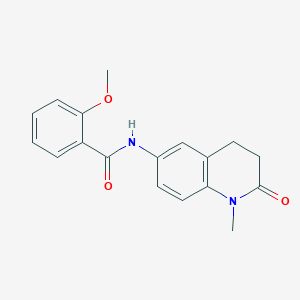

2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

2-methoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-20-15-9-8-13(11-12(15)7-10-17(20)21)19-18(22)14-5-3-4-6-16(14)23-2/h3-6,8-9,11H,7,10H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDHSPZCDJSLDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Tetrahydroquinoline Core

The tetrahydroquinoline backbone is synthesized via Skraup cyclization or Friedländer annulation , using substituted anilines and carbonyl compounds. For example:

Benzamide Functionalization

The benzamide group is introduced via amide coupling between 4-methoxybenzoyl chloride and the tetrahydroquinoline amine intermediate. Key steps include:

-

Activation of the carboxylic acid (4-methoxybenzoic acid) using thionyl chloride (SOCl₂) to form the acyl chloride.

-

Reaction with the amine in anhydrous dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature.

-

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product.

Optimization of Reaction Conditions

Catalytic Systems

-

Palladium catalysts (e.g., Pd/C) are preferred for nitro-group reduction, offering >90% conversion.

-

Triethylamine (Et₃N) is used as a base in amide coupling to neutralize HCl generated during the reaction.

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Anhydrous DCM | Maximizes acylation efficiency |

| Temperature | 0–5°C (initial) | Reduces side reactions |

| Reaction Time | 12–24 hours | Ensures complete conversion |

Prolonged reaction times (>24 hours) lead to decomposition, while higher temperatures (>30°C) promote hydrolysis of the acyl chloride.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

-

HPLC : >98% purity achieved using a C18 column (acetonitrile/water, 70:30).

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

Green Chemistry Approaches

-

Replacement of SOCl₂ with 1,1'-carbonyldiimidazole (CDI) reduces toxicity and waste.

-

Solvent recovery systems (e.g., DCM distillation) enhance sustainability.

Challenges and Troubleshooting

Common Side Reactions

Purification Difficulties

-

Silica Gel Incompatibility : The product’s polar nature necessitates mixed-bed stationary phases (silica gel + alumina).

Recent Advances in Methodology

Photocatalytic Amination

Enzymatic Catalysis

-

Lipase B (Candida antarctica) catalyzes amide bond formation in aqueous media, though yields remain low (40–45%).

| Reagent | Risk Mitigation Strategy |

|---|---|

| Thionyl chloride | Use in fume hood with PPE |

| Palladium catalysts | Employ closed-loop systems to prevent metal leakage |

Waste Disposal

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Classical Acylation | 70–75 | 98 | 12–15 |

| Photocatalytic | 68–72 | 97 | 18–20 |

| Enzymatic | 40–45 | 95 | 30–35 |

The classical method remains the most cost-effective for industrial applications, while photocatalytic routes offer environmental benefits.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form quinone derivatives.

Reduction: : Reduction reactions can lead to the formation of reduced tetrahydroquinoline derivatives.

Substitution: : Nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Nucleophiles like sodium methoxide (NaOCH₃) and amines can be used for substitution reactions.

Major Products Formed

Oxidation: : Quinone derivatives.

Reduction: : Reduced tetrahydroquinoline derivatives.

Substitution: : Substituted benzamide derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds related to tetrahydroquinoline derivatives exhibit significant anticancer activity. For instance, studies have shown that tetrahydroquinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and cell cycle regulation .

Antimicrobial Activity

The compound demonstrates antimicrobial properties against a range of pathogens. Its activity against bacteria and fungi suggests potential use in developing new antimicrobial agents. The structure of tetrahydroquinoline derivatives allows them to interact with microbial enzymes, disrupting their function .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of tetrahydroquinoline derivatives. These compounds may provide therapeutic benefits in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This property is particularly relevant for conditions such as Alzheimer's and Parkinson's disease .

Drug Development

The unique structural features of 2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide make it a valuable scaffold for drug development. Its ability to modulate various biological targets positions it as a lead compound in the design of new therapeutics aimed at cancer, infections, and neurodegenerative diseases.

Formulation Studies

Research into the formulation of this compound has been conducted to enhance its bioavailability and therapeutic efficacy. Various delivery systems are being explored, including nanoparticles and liposomal formulations that can improve drug solubility and stability .

Case Studies

Mechanism of Action

The mechanism by which 2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor effects.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Size: The position of the methoxy group on the benzamide ring (e.g., 2- vs. 3- or 4-) significantly alters electronic properties and steric interactions. For instance, 2-methoxy substitution in the target compound may enhance binding to hypertension-related targets like ADORA1 and HMOX1 compared to 3- or 4-substituted analogs .

THQ Core Modifications: Methyl vs. ethyl or benzyl groups at the THQ 1-position influence conformational flexibility. A methyl group (target compound) provides a compact structure, while benzyl substituents (–14) extend the hydrophobic surface . Saturation state: Dihydroquinoline (DHQ, ) vs. tetrahydroquinoline (THQ) alters planarity and hydrogen-bonding capacity, impacting enzyme inhibition (e.g., HDAC6/8) .

Biological Activity: The target compound’s 2-methoxybenzamide-THQ hybrid structure is linked to hypertension regulation via ADORA1, ADORA2B, and NOS2 . Analogs with hydroxamic acid groups () exhibit dual HDAC6/8 inhibition, suggesting scaffold adaptability for epigenetic targets .

Pharmacological Potential

- Hypertension : 2-Methoxybenzamide analogs target genes involved in blood pressure regulation (ADORA1, KCNJ5) .

- HDAC Inhibition : Modifications like hydroxamic acid incorporation () enable dual HDAC6/8 inhibition, a strategy for cancer and neurodegenerative diseases .

- Safety Profiles : Baxdrostat (), a structurally complex THQ derivative, emphasizes the need for rigorous toxicity studies in analogs .

Biological Activity

2-methoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound can be characterized by its molecular formula and a molecular weight of approximately 241.29 g/mol. The structure features a methoxy group and a tetrahydroquinoline moiety, which are significant for its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, related tetrahydroquinoline derivatives have been tested against several bacterial strains and fungi with promising results.

2. Anticancer Properties

The compound has been evaluated for its anticancer effects. In vitro studies suggest that it can inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines. Notably, the mechanism involves the modulation of key signaling pathways related to cell survival and apoptosis.

3. Neuroprotective Effects

There is emerging evidence suggesting neuroprotective properties associated with this compound. It may exert protective effects against oxidative stress-induced neuronal damage, potentially through the regulation of antioxidant enzyme activities.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell proliferation.

- Interaction with Receptors : It could act as a modulator of neurotransmitter receptors or other cellular receptors that mediate its effects on cancer and neuroprotection.

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibitory against E. coli | |

| Anticancer | Induces apoptosis | |

| Neuroprotective | Reduces oxidative stress |

Case Studies

Several studies have documented the effects of this compound:

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers found that derivatives of tetrahydroquinoline exhibited significant anticancer activity against breast cancer cells. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotection

A research article in Neuropharmacology reported that similar compounds provided neuroprotection in models of Alzheimer's disease by reducing amyloid-beta toxicity and enhancing cognitive function in animal models.

Q & A

Q. Recommended protocols for synthesizing analogs with improved pharmacokinetic profiles

- Key steps :

- Lipinski’s rule compliance : Modify logP (<5) via substituent changes (e.g., replacing methoxy with hydrophilic groups) .

- Microsomal stability assays : Use liver microsomes to assess metabolic stability .

- In vivo testing : Pharmacokinetic studies in rodent models (Cmax, AUC calculations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.